4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Descripción general

Descripción

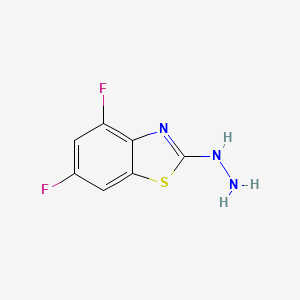

4,6-Difluoro-2-hydrazino-1,3-benzothiazole is a chemical compound with the molecular formula C7H5F2N3S and a molecular weight of 201.2 g/mol It is a derivative of benzothiazole, characterized by the presence of two fluorine atoms at positions 4 and 6, and a hydrazino group at position 2 on the benzothiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole typically involves the following steps:

Starting Material: The synthesis begins with 4,6-difluoro-1,3-benzothiazole.

Hydrazination: The 4,6-difluoro-1,3-benzothiazole is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at position 2.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Difluoro-2-hydrazino-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzothiazole derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4,6-Difluoro-2-hydrazino-1,3-benzothiazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Mecanismo De Acción

The mechanism of action of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, depending on its structural modifications.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydrazinobenzothiazole: Similar structure but lacks the fluorine atoms at positions 4 and 6.

4,6-Dichloro-2-hydrazino-1,3-benzothiazole: Similar structure but with chlorine atoms instead of fluorine.

4,6-Dimethyl-2-hydrazino-1,3-benzothiazole: Similar structure but with methyl groups instead of fluorine.

Uniqueness

4,6-Difluoro-2-hydrazino-1,3-benzothiazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .

Actividad Biológica

4,6-Difluoro-2-hydrazino-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the hydrazination of 4,6-difluoro-1,3-benzothiazole using hydrazine hydrate. The presence of fluorine atoms enhances the compound's stability and lipophilicity, which are critical for its biological activity.

Chemical Structure:

- Molecular Formula: C7H5F2N3S

- Molecular Weight: 189.2 g/mol

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activities. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For instance, docking studies have demonstrated promising interactions with estrogen receptors, suggesting potential as anticancer agents .

Case Study:

A study evaluated several benzothiazole derivatives against MCF-7 breast cancer cell lines. Compounds derived from benzothiazoles displayed IC50 values ranging from 64 to 70 µM, indicating effective growth inhibition compared to standard treatments like tamoxifen .

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have also been investigated for their antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Data Table: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 4,6-Dichloro-2-hydrazino-1,3-benzothiazole | Escherichia coli | 16 µg/mL |

| 4-Hydroxybenzothiazole | Pseudomonas aeruginosa | 8 µg/mL |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for cancer cell proliferation.

- Receptor Interaction: It has shown potential to bind to estrogen receptors and other targets involved in cancer progression.

- Cellular Pathways: The compound may influence signaling pathways related to apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Hydrazinobenzothiazole | Lacks fluorine atoms | Moderate anticancer activity |

| 4,6-Dichloro-2-hydrazino-1,3-benzothiazole | Contains chlorine instead of fluorine | Stronger antimicrobial properties |

| 4-Methyl-2-hydrazino-1,3-benzothiazole | Contains methyl groups | Reduced efficacy compared to difluorinated version |

Propiedades

IUPAC Name |

(4,6-difluoro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAENBFICDUZEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365943 | |

| Record name | 4,6-Difluoro-2-hydrazino-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872696-11-2 | |

| Record name | 4,6-Difluoro-2-hydrazinylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872696-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-2-hydrazino-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.